1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide
Description
The compound 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide features a hybrid heterocyclic framework comprising a thiazolidinone core conjugated to a 3-phenylpyrazole moiety via a methylidene bridge.
Properties
IUPAC Name |
1-[4-oxo-5-[(5-phenyl-1H-pyrazol-4-yl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c20-17(25)13-6-8-24(9-7-13)19-22-18(26)15(27-19)10-14-11-21-23-16(14)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2,(H2,20,25)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEYNLQASMWMIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=NC(=O)C(=CC3=C(NN=C3)C4=CC=CC=C4)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are the parasites causing leishmaniasis and malaria . These parasites are transmitted through the bite of sandflies and mosquitoes, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their growth and replication. It has been found to display superior antipromastigote activity, which is crucial in the life cycle of the parasites . The molecular docking study conducted on Lm-PTR1, a protein target in Leishmania, justified the better antileishmanial activity of this compound .
Pharmacokinetics
Its potent antileishmanial and antimalarial activities suggest that it has good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of the growth and replication of the parasites, leading to their death. This results in the suppression of the diseases caused by these parasites .
Biochemical Analysis
Biochemical Properties
Pyrazole derivatives have been reported to interact with various enzymes, proteins, and other biomolecules. For instance, some pyrazoline derivatives have shown inhibitory effects on acetylcholinesterase (AChE), a principal enzyme in the cholinergic nervous system.
Molecular Mechanism
Pyrazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
The dosage effects of 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide in animal models are not yet well-studied. Similar compounds have shown varying effects at different dosages in animal models.
Metabolic Pathways
Pyrazole derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet well-documented. Similar compounds have been reported to interact with transporters or binding proteins, influencing their localization or accumulation.
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet well-understood. Similar compounds may be directed to specific compartments or organelles due to targeting signals or post-translational modifications.
Biological Activity
The compound 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide represents a novel class of bioactive molecules that have garnered attention for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure, which includes a piperidine ring, thiazole moiety, and a pyrazole derivative. The molecular formula is with a molecular weight of approximately 493.61 g/mol. Its structural features suggest potential interactions with biological targets due to the presence of multiple functional groups conducive to binding.
Structural Formula
Anticancer Properties
Research indicates that compounds containing the pyrazole moiety exhibit significant anticancer activity. Specifically, derivatives of 1H-pyrazole have been shown to inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
Case Study: Antiproliferative Effects
A study synthesized several pyrazole-containing compounds and evaluated their antiproliferative effects. Results indicated that compounds similar to our target compound demonstrated IC50 values in the micromolar range against multiple cancer types, suggesting strong potential as anticancer agents .
Antimicrobial Activity
The thiazole ring is well-known for its antimicrobial properties. Compounds featuring thiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi. The presence of both thiazole and pyrazole in our compound may enhance its efficacy against microbial infections .
Table 1: Summary of Biological Activities
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Pyrazole derivatives disrupt cell cycle progression in cancer cells.
- Induction of Apoptosis : These compounds may activate apoptotic pathways, leading to programmed cell death in malignant cells.
- Antimicrobial Mechanisms : The thiazole component may interfere with bacterial cell wall synthesis or function as a metabolic inhibitor.
Molecular Modeling Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound with various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression and microbial survival mechanisms .
Pharmacokinetics and Toxicology
Preliminary studies on the pharmacokinetics indicate that the compound has favorable absorption characteristics but requires further investigation into its metabolic stability and toxicity profiles .
Future Directions
Ongoing research aims to optimize the structure of this compound to enhance its biological activity and reduce potential side effects. Further in vivo studies are essential to validate its therapeutic potential.
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For example, compounds with similar structural features have been reported to inhibit histone acetyltransferases, which are implicated in cancer progression . This inhibition suggests a potential role in cancer therapy.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. Research has demonstrated that related compounds can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
Treatment of Metabolic Disorders
Another significant application is in the treatment of metabolic disorders such as type 2 diabetes and obesity. Compounds that share structural similarities with 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide have been identified as inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme involved in glucocorticoid metabolism. Inhibition of this enzyme can lead to improved insulin sensitivity and reduced fat accumulation .
Central Nervous System Disorders
There is also emerging evidence for the efficacy of this compound in treating central nervous system disorders. Studies suggest that similar compounds may have neuroprotective effects and could potentially be used to treat conditions such as Alzheimer's disease and mild cognitive impairment .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Activity
A study conducted on derivatives similar to this compound revealed significant cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
Case Study 2: Metabolic Syndrome
In another study focusing on metabolic syndrome, compounds inhibiting 11β-HSD1 demonstrated a reduction in blood glucose levels and improved lipid profiles in diabetic animal models. These findings support the potential use of such compounds in clinical settings for managing metabolic disorders.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Analogues
Key Observations:
Electron-Withdrawing vs. Electron-Donating Groups: The 2,4-dichlorophenyl substituent in the pyridazine-pyrazole analogue () enhances lipophilicity and may improve membrane permeability compared to the 3-phenylpyrazole group in the target compound .
Piperidine Modifications :
- The piperidine-4-carboxamide group in the target compound offers hydrogen-bonding capabilities, which are absent in the benzimidazole-piperidine analogue (). This could enhance interactions with polar residues in enzymatic binding pockets.
Electronic and Topological Properties
For instance:
- The thiazolidinone core in the target compound likely exhibits a polarized electron density distribution due to the carbonyl group, which may influence binding to charged residues in target proteins .
Crystallographic and Conformational Analysis
The SHELX software suite () is widely used for determining crystal structures of similar heterocyclic compounds. Key findings from analogous studies include:
- Thiazolidinone derivatives often adopt enone-like conformations, which are critical for Michael addition reactions in covalent inhibition mechanisms .
- Piperidine rings in related compounds (e.g., ) exhibit chair conformations in crystal structures, stabilizing hydrophobic interactions in binding pockets .
Q & A
Q. What are the optimal synthetic routes and reaction conditions for synthesizing 1-{4-oxo-5-[(3-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1,3-thiazol-2-yl}piperidine-4-carboxamide?
The synthesis involves multi-step protocols, including condensation reactions between pyrazole and thiazolidinone precursors. Key steps include:
- Reaction optimization : Use reflux conditions (e.g., ethanol or DMF as solvents) to facilitate imine formation and cyclization .
- Catalysts : Acidic or basic catalysts (e.g., acetic acid or piperidine) enhance yields during Knoevenagel condensation .
- Purification : Column chromatography or recrystallization ensures purity (>95% by HPLC) .
Q. How is structural characterization performed for this compound?
Advanced spectroscopic and crystallographic techniques are critical:
- NMR and IR : Confirm functional groups (e.g., thiazolidinone carbonyl at ~1700 cm⁻¹) and piperidine ring conformation .
- X-ray crystallography : Resolves Z/E isomerism in the methylidene group and π-π stacking interactions in the pyrazole-thiazolidinone core .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. What preliminary biological screening methods are recommended for this compound?
Initial screening focuses on target-agnostic assays:
- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Enzyme inhibition : Test against kinases or proteases (e.g., COX-2) using fluorometric or colorimetric substrates .
- Molecular docking : Prioritize targets (e.g., EGFR or PPAR-γ) based on structural analogs with anti-inflammatory or antidiabetic activity .
Advanced Research Questions
Q. How do reaction mechanisms differ for substituents on the pyrazole and thiazolidinone moieties?
Mechanistic studies involve:
- Kinetic isotope effects (KIE) : Probe rate-determining steps in cyclization reactions .
- DFT calculations : Compare activation energies for electron-withdrawing (e.g., -NO₂) vs. electron-donating (e.g., -OCH₃) groups on the phenyl ring .
- Byproduct analysis : Identify intermediates via LC-MS to refine reaction pathways .
Q. What computational strategies improve target identification for this compound?
Integrate multi-scale modeling:
- Molecular dynamics (MD) : Simulate binding stability in lipid bilayers or protein pockets .
- Pharmacophore mapping : Align with known thiazolidinone-based drugs (e.g., rosiglitazone) to predict off-target effects .
- ADMET prediction : Use QSAR models to optimize logP (<5) and polar surface area (>60 Ų) for blood-brain barrier permeability .
Q. How can researchers resolve contradictions in biological activity data across analogs?
Address discrepancies via:
- Systematic substituent variation : Compare 2,4-dichlorobenzylidene vs. 4-methoxyphenyl analogs to isolate electronic vs. steric effects .
- Dose-response normalization : Account for batch-to-batch purity differences using HPLC-calibrated stock solutions .
- Orthogonal assays : Validate apoptosis induction (e.g., Annexin V staining) alongside cytotoxicity to rule out false positives .
Q. What experimental protocols assess the compound’s stability under physiological conditions?
- pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor decomposition via UV-Vis spectroscopy (λmax = 320 nm) .
- Thermogravimetric analysis (TGA) : Determine thermal stability up to 300°C for storage recommendations .
- Light exposure tests : Use accelerated photodegradation (ICH Q1B guidelines) to identify photosensitive functional groups .
Q. How can stereochemical outcomes be controlled during synthesis?
- Chiral auxiliaries : Employ L-proline to induce enantioselectivity in the piperidine ring formation .
- Circular dichroism (CD) : Monitor optical activity to confirm retention of configuration during purification .
- Crystallization-induced asymmetric transformation : Leverage solvent polarity to favor one enantiomer .
Q. What strategies improve yield during scale-up synthesis?
- Continuous flow systems : Optimize residence time and mixing for exothermic reactions (e.g., thiazolidinone cyclization) .
- Process analytical technology (PAT) : Use in-line FTIR to detect endpoint in real time .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental impact .
Q. How are structure-activity relationships (SAR) derived for analogs of this compound?
- Fragment-based design : Systematically replace the pyrazole-phenyl group with bioisosteres (e.g., indole or benzimidazole) .
- Free-Wilson analysis : Quantify contributions of substituents (e.g., -CF₃ vs. -Cl) to binding affinity .
- 3D-QSAR : Build CoMFA/CoMSIA models using aligned conformers from molecular docking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
